molecular formula C14H11ClN2OS B2440972 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 339125-01-8

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2440972
CAS No.: 339125-01-8
M. Wt: 290.77
InChI Key: GKGGUIHPBGRVOT-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a chemical compound with the molecular formula C14H10ClN3O3S. This compound is known for its unique structure, which includes a benzamide group substituted with a 4-chloro group and a thiophene ring with cyano and dimethyl substituents. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with bidentate reagents to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various amines. Reaction conditions often involve heating and stirring to facilitate the formation of the desired products.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of novel heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its ability to form biologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating specific enzymes or receptors. detailed studies are required to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide
  • 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Uniqueness

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-8-9(2)19-14(12(8)7-16)17-13(18)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGUIHPBGRVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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